molecular formula C52H58N6O4 B1671218 Emicoron CAS No. 1422423-23-1

Emicoron

Cat. No. B1671218
M. Wt: 831.1 g/mol
InChI Key: VRQVIIJBMWLLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emicoron is a benzo[ghi]perylen-diimide . It was synthesized for the first time in 2012 . Emicoron has shown to have in vivo antitumor activities that interfere with tumor growth and development using a multi-target mechanism of action .


Synthesis Analysis

Emicoron was synthesized through a linear synthesis that comprised five steps . The first step is the most important and involves the bromination of the perylene-3,4:9,10-tetracarboxylic dianhydride to produce two regioisomers that are dibromoderivates of the initial anhydride . The modification of the reaction conditions of two previously yield-limiting steps of the synthesis of Emicoron led to an increase in the global yield and avoided the use, in one case, of problematic solvents .


Molecular Structure Analysis

Emicoron is a polyaromatic compound constituted by a benzo[ghi]perylenic core that presents two ethyl-piperidine chains on the major axis, together with one ethyl-piperidine chain and one piperidine chain on the minor axis .


Chemical Reactions Analysis

The provided modifications in the synthesis of Emicoron, which involved the reaction times, the reaction conditions, and the work-up procedures, allowed the global yield of the process to be increased from 28% to about 40% .

Scientific Research Applications

Antitumor Efficacy in Colon Cancer

Emicoron has shown significant potential in the field of cancer treatment, particularly for colon cancer. Studies have highlighted its role as a G-quadruplex (G4) ligand, exhibiting selectivity for G4 structures over duplex DNA. This selectivity results in telomere damage and inhibition of cell proliferation in transformed and tumor cells. Notably, Emicoron demonstrated substantial antitumoral effects in advanced models of human colon cancer, indicating promising clinical outcomes. It was well-tolerated in mice, with no adverse effects reported, and exhibited marked therapeutic efficacy, such as inhibiting tumor growth and reducing the dissemination of tumor cells to various organs. Key factors in Emicoron's antitumoral activity include activation of DNA damage, along with impairment of proliferation and angiogenesis (Porru et al., 2015).

Enhancing Chemotherapy Efficacy

Further research indicates that Emicoron can enhance the efficacy of standard chemotherapy treatments for colon cancer. It has been observed to synergize effectively with chemotherapy drugs like SN-38, 5-Fluorouracil, and Oxaliplatin, particularly when administered in specific sequences. This synergy leads to a more pronounced antitumor effect, contributing to an increased overall survival rate in animal models. These findings suggest the integration of Emicoron in standard chemotherapeutic regimens as a valuable strategy (Porru et al., 2016).

Gene and Protein Expression in Cancer Cells

Emicoron's effectiveness extends to its impact on gene and protein expression in cancer cells. Research has shown its high binding capacity to G4 structures in the promoter regions of crucial cancer-related genes like c-MYC and BCL-2. This binding ability has significant biochemical effects, as treatments with Emicoron have been found to effectively reduce the mRNA and protein levels of these genes in a human melanoma cell line. This positions Emicoron as a multi-targeted therapeutic agent that impacts various tumor-related pathways, including cell proliferation and apoptosis, by modulating gene expression (Micheli et al., 2016).

Synthesis and Optimization

The synthesis of Emicoron has undergone modifications to enhance its yield and efficiency. Changes in the synthetic protocol, involving reaction times, conditions, and work-up procedures, have increased the global yield of Emicoron from 28% to about 40%. These improvements are significant for producing higher amounts of Emicoron for further preclinical studies, indicating ongoing efforts to make its production more viable for extensive research and potential clinical applications (Pitorri et al., 2018).

Preclinical Profile and Multimodal Action

Emicoron has a promising preclinical profile, exhibiting marked antitumoral activity both alone and in combination with other chemotherapeutics. It represents a new class of multimodal antitumoral drugs, capable of affecting multiple targets involved in different signaling pathways. This multi-targeting ability simplifies treatment modalities and enhances selectivity against cancer cells, making it a significant candidate for further development in cancer therapy (Porru et al., 2017).

Safety And Hazards

Emicoron was well tolerated in mice, as no adverse effects were reported, and a low ratio of sensitivity across human and mouse bone marrow cells was observed, indicating a good potential for reaching similar blood levels in humans .

Future Directions

The modification of the synthesis of Emicoron may represent a new way of obtaining Emicoron at higher amounts for medicinal purposes . Further studies of Emicoron-based combination treatments are warranted due to its unprecedented antitumor activity .

properties

IUPAC Name

6-piperidin-1-yl-10,15,21-tris(2-piperidin-1-ylethyl)-10,21-diazaoctacyclo[17.7.1.14,8.02,17.03,14.05,26.023,27.012,28]octacosa-1(26),2,4(28),5,7,12,14,16,18,23(27),24-undecaene-9,11,20,22-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H58N6O4/c59-49-36-14-13-35-45-41(56-22-11-4-12-23-56)32-40-44-39(51(61)58(52(40)62)28-26-55-20-9-3-10-21-55)31-37-33(15-24-53-16-5-1-6-17-53)29-34-30-38(43(36)46(35)42(34)47(37)48(44)45)50(60)57(49)27-25-54-18-7-2-8-19-54/h13-14,29-32H,1-12,15-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQVIIJBMWLLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2=C3C=C4C5=C6C3=C7C(=C2)C=C8C9=C(C=CC(=C97)C6=C(C=C5C(=O)N(C4=O)CCN1CCCCC1)N1CCCCC1)C(=O)N(C8=O)CCN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H58N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

831.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emicoron

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Emicoron
Reactant of Route 2
Reactant of Route 2
Emicoron
Reactant of Route 3
Reactant of Route 3
Emicoron
Reactant of Route 4
Reactant of Route 4
Emicoron
Reactant of Route 5
Reactant of Route 5
Emicoron
Reactant of Route 6
Reactant of Route 6
Emicoron

Citations

For This Compound
78
Citations
M Porru, P Zizza, M Franceschin, C Leonetti… - … et Biophysica Acta (BBA …, 2017 - Elsevier
… EMICORON has been deeply characterized at both biophysical and biological levels, … Moreover, we showed that EMICORON inhibits telomerase activity in a dose-dependent manner, …
Number of citations: 21 www.sciencedirect.com
M Porru, S Artuso, E Salvati, A Bianco… - Molecular Cancer …, 2015 - AACR
… identified EMICORON as a novel … EMICORON on advanced models of human colon cancer that could adequately predict human clinical outcomes. Our results showed that EMICORON …
Number of citations: 32 aacrjournals.org
M Porru, S Artuso, L Pompili, C Caruso, A Bianco… - Cancer Research, 2016 - AACR
… followed by EMICORON resulted more … EMICORON is able to increase the potency of any single drug, provide a compelling argument to suggest that the integration of EMICORON …
Number of citations: 1 aacrjournals.org
M Pitorri, M Franceschin, I Serafini, A Ciccòla, C Frezza… - High-throughput, 2018 - mdpi.com
… steps in the usual protocol used for obtaining EMICORON. EMICORON is a benzo[ghi]perylen-… for recovering higher amounts of EMICORON to be used in further preclinical studies. …
Number of citations: 1 www.mdpi.com
A Bianco, M Franceschin, C Frezza… - Atti XXXVIII Convegno …, 2018 - iris.uniroma1.it
EMICORON is a compoud which was synthesized for the first time in our own laboratory in 20121, 2. From the chemical point of view, it is a benzo [ghi] perylen-diimmide presenting a …
Number of citations: 0 iris.uniroma1.it
M Franceschin, I Serafini, A Ciccòla, C Frezza… - 2018 - preprints.org
… steps to obtain EMICORON, with respect to the usual protocol, is reported. EMICORON is a … be more suitable in order to get larger amounts of EMICORON for further preclinical studies. …
Number of citations: 2 www.preprints.org
M Franceschin, A Rizzo, V Casagrande… - …, 2012 - Wiley Online Library
… Notably, the biological effects of EMICORON are more potent than those of the previously described perylene derivative (PPL3C), and more interestingly, EMICORON appears to be …
E Micheli, A Altieri, L Cianni, C Cingolani, S Iachettini… - Biochimie, 2016 - Elsevier
… and EMICORON to G4 … , EMICORON appeared the most effective compound in reducing the mRNA and protein levels of both genes. These results encourage to consider EMICORON …
Number of citations: 27 www.sciencedirect.com
L Pompili - 2019 - dspace.unitus.it
… • EMICORON potentiates the antitumor … EMICORON has a strong antitumor activity in three PDXs models of colorectal cancer ........................................................................... 68 • EMICORON …
Number of citations: 0 dspace.unitus.it
G Ortaggi, A Bianco, M Franceschin, A Biroccio… - 2014 - iris.uniroma1.it
Use of emicoron as selective inducers of damnage to telomere DNA … Use of emicoron as selective inducers of damnage to telomere DNA …
Number of citations: 0 iris.uniroma1.it

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.